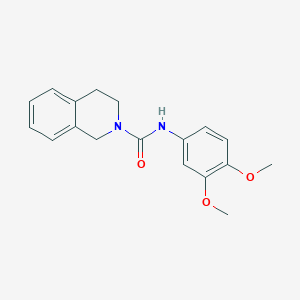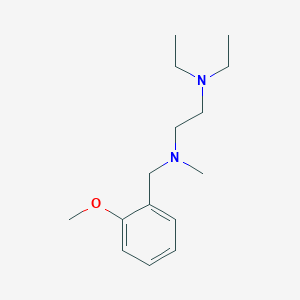
4-(3-pyridinyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-pyridinyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a chemical compound that has been the focus of scientific research due to its potential applications in medicine. It belongs to the class of quinoline derivatives and has shown promising results in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 4-(3-pyridinyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves the inhibition of certain enzymes and receptors in the body. It has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication. It also inhibits the activity of NF-kappaB, which is a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to have a low toxicity profile and does not cause significant damage to vital organs such as the liver and kidneys. It has also been found to have a high bioavailability, which means that it can be easily absorbed by the body and reach its target site.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-pyridinyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments include its high potency and low toxicity. It can be easily synthesized and purified, which makes it a cost-effective compound for research purposes. However, its limitations include its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-(3-pyridinyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of focus is the development of novel drug formulations that can improve its solubility and bioavailability. Another area of focus is the investigation of its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to explore its mechanism of action and identify potential targets for drug development.
In conclusion, this compound is a promising compound that has shown potential applications in medicine. Its low toxicity and high potency make it an attractive compound for scientific research. Further studies are needed to explore its full potential and identify novel drug formulations for its use in the treatment of various diseases.
Synthesemethoden
The synthesis of 4-(3-pyridinyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves the reaction of 3-cyano-4-(3-pyridinyl)-2-butenenitrile with sulfur in the presence of a catalyst. The reaction takes place under mild conditions and yields a high percentage of the desired product.
Wissenschaftliche Forschungsanwendungen
The scientific research on 4-(3-pyridinyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile has focused on its potential applications in medicine. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation in the body.
Eigenschaften
IUPAC Name |
4-pyridin-3-yl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c16-8-12-14(10-4-3-7-17-9-10)11-5-1-2-6-13(11)18-15(12)19/h3-4,7,9H,1-2,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAIBNJKSSGRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromobenzaldehyde [4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5807042.png)
![N-{3-[N-(2-chlorobenzoyl)ethanehydrazonoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5807047.png)

methanone](/img/structure/B5807052.png)
![[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5807055.png)
![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5807061.png)

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5807074.png)
![4-bromo-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5807076.png)



![5-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5807120.png)